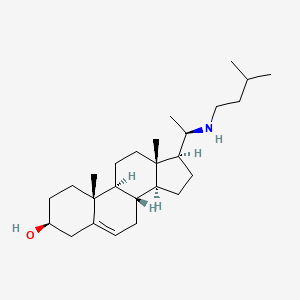

22-NHC (inactive isomer)

Description

BenchChem offers high-quality 22-NHC (inactive isomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 22-NHC (inactive isomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(1R)-1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO/c1-17(2)12-15-27-18(3)22-8-9-23-21-7-6-19-16-20(28)10-13-25(19,4)24(21)11-14-26(22,23)5/h6,17-18,20-24,27-28H,7-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLDERUMTJBTMY-XSLNCIIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)NCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Inefficient or Absent Phosphorylation:

Host cell nucleoside and nucleotide kinases are highly stereoselective, primarily recognizing and phosphorylating D-isomers of nucleosides. nih.gov The L-isomers, such as β-L-N4-hydroxycytidine, are generally poor substrates for these enzymes. The altered spatial arrangement of the hydroxyl groups on the L-ribose sugar likely prevents proper binding to the active sites of the kinases, thus halting the activation process. Without conversion to the triphosphate form, the nucleoside analog cannot be utilized by the viral polymerase.

Steric Hindrance and Improper Positioning in the Rdrp Active Site:

Even if some level of phosphorylation were to occur, the resulting triphosphate forms of the inactive isomers would face significant hurdles at the viral RdRp. The active site of the polymerase is exquisitely sensitive to the stereochemistry of the incoming nucleotide.

β-L-Isomer: The β-L-N4-hydroxycytidine triphosphate would present its base and triphosphate groups in a mirror-image orientation compared to the natural D-nucleotides. This would lead to severe steric clashes with the amino acid residues in the RdRp active site, preventing the proper alignment required for catalysis and incorporation into the RNA chain. mdpi.comnih.gov

α-Anomers: The α-D and α-L anomers of N4-hydroxycytidine have the nucleobase oriented on the opposite side of the sugar ring compared to the β-anomers. This "downward" orientation of the base would prevent it from forming the correct Watson-Crick base pairing with the template RNA strand within the RdRp active site. The precise geometry required for the polymerase to catalyze the phosphodiester bond formation would be disrupted, rendering these anomers inactive. nih.gov

The specificity of the viral RdRp for the β-D configuration ensures the fidelity of viral replication with natural nucleotides and, in the case of nucleoside analogs, dictates which isomers can act as inhibitors. The inactive isomers of NHC, due to their incorrect stereochemistry, are effectively invisible to the host and viral machinery required for their activation and antiviral activity.

| Feature | Biologically Active Isomer (β-D-NHC) | Inactive Isomers (e.g., β-L-NHC, α-anomers) |

| Stereochemistry | β-D-ribofuranosyl | β-L-ribofuranosyl, α-D/L-ribofuranosyl |

| Phosphorylation | Efficiently phosphorylated by host kinases | Poor or no phosphorylation by host kinases |

| RdRp Recognition | Recognized and incorporated by viral RdRp | Not recognized or incorporated due to steric hindrance and improper positioning |

| Antiviral Activity | Potent | Inactive |

Advanced Structural Elucidation and Stereochemical Characterization of 22 Nhc Inactive Isomer

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For stereochemical assignment, specific NMR experiments and detailed analysis of spectral parameters are crucial.

Detailed Analysis of Proton and Carbon-13 Chemical Shifts for Isomeric Differentiation

The chemical environment of each proton (¹H) and carbon-13 (¹³C) nucleus within a molecule is unique, leading to distinct chemical shifts in the NMR spectrum. In the case of diastereomers, such as the active and inactive isomers of 22-NHC, the different spatial arrangements of atoms result in subtle but measurable differences in the chemical shifts of nuclei near the stereogenic centers. By comparing the ¹H and ¹³C NMR spectra of the two isomers, specific signals, particularly those for the carbons and protons in and around the pregnane (B1235032) side chain, would exhibit noticeable variations. These differences in chemical shifts provide a diagnostic fingerprint for each isomer.

Application of 2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity of atoms and deducing the solution-state conformation of a molecule. Techniques such as Correlation Spectroscopy (COSY) would be used to identify proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would correlate protons with their directly attached and long-range coupled carbon atoms, respectively. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be critical for determining the through-space proximity of protons, which is fundamental for elucidating the relative stereochemistry and preferred conformation of the inactive isomer's side chain.

Single-Crystal X-ray Diffraction for Definitive Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction is the gold standard for determining the absolute stereochemistry and solid-state conformation of a crystalline compound. This technique provides a precise three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined with high accuracy.

Crystallographic Analysis of 22-NHC (Inactive Isomer)

To perform this analysis, a suitable single crystal of the inactive isomer of 22-NHC would be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to determine the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. This would provide an unambiguous determination of the absolute configuration at all stereogenic centers, including the one that defines the inactive isomer.

Examination of Intramolecular Bond Lengths, Bond Angles, and Torsional Profiles

The data from X-ray crystallography also allows for a detailed examination of the molecule's internal geometry. Precise intramolecular bond lengths, bond angles, and torsional angles would be calculated from the atomic coordinates. This information is invaluable for understanding any steric strain or unusual bonding interactions within the molecule and provides a detailed picture of its solid-state conformation.

Chiroptical Spectroscopy for Assessment of Enantiomeric Purity and Solution Conformation

Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are highly sensitive to the chirality of a molecule and can be used to assess enantiomeric purity and probe conformational properties in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra, and the spectrum of one enantiomer is a mirror image of the other. For the inactive isomer of 22-NHC, its CD spectrum would serve as a unique fingerprint. This technique could also be employed to monitor conformational changes in solution under different conditions.

Circular Dichroism (CD) Spectroscopy for Chiral Signature Analysis

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. fiveable.me This technique is exceptionally sensitive to the molecule's three-dimensional structure, providing a unique "chiral signature" that can be used to determine its absolute configuration and conformational details. scribd.com

In the context of NHC precursors, CD spectroscopy can effectively distinguish between different stereoisomers. mdpi.comnih.gov Each enantiomer of a chiral molecule will produce a CD spectrum that is a mirror image of the other. pg.edu.pl For diastereomers, which are stereoisomers that are not mirror images, the CD spectra are distinct and can be used for their individual characterization. nih.gov

Research on diastereomeric pairs of NHC precursors has shown that while some isomers may exhibit nearly identical Electronic Circular Dichroism (ECD) spectra, making them difficult to distinguish, others show clear differences. mdpi.comnih.gov For the hypothetical compound 22-NHC, the inactive isomer's CD spectrum would be expected to differ from that of its active counterpart. These differences, observed as variations in the sign and intensity of the Cotton effects, arise from the distinct spatial arrangement of the chromophores relative to the chiral centers.

The table below presents hypothetical CD spectroscopy data for the active and inactive isomers of 22-NHC, illustrating how their chiral signatures might differ. The data reflects typical observations where diastereomers can exhibit both positive and negative Cotton effects at similar wavelengths, but with different magnitudes.

| Wavelength (nm) | Molar Ellipticity [θ] of 22-NHC (Active Isomer) (deg·cm²·dmol⁻¹) | Molar Ellipticity [θ] of 22-NHC (Inactive Isomer) (deg·cm²·dmol⁻¹) |

| 210 | +15,000 | +5,000 |

| 225 | -8,000 | -9,500 |

| 240 | +2,000 | -1,500 |

| 265 | +12,000 | +3,000 |

| 290 | -500 | +800 |

Optical Rotatory Dispersion (ORD) for Chirality Probing

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the variation of the optical rotation of a substance with the wavelength of light. kud.ac.in The resulting ORD curve, particularly in the region of an absorption band, gives rise to a phenomenon known as the Cotton effect, which is characteristic of the chiral molecule's structure. bhu.ac.in ORD and CD are intimately related through the Kronig-Kramers transforms, and together they provide a comprehensive picture of a molecule's stereochemistry. pg.edu.pl

ORD is a valuable tool for probing the chirality of NHC precursors and can be used to assign the absolute configuration of stereocenters. mdpi.comkud.ac.in The shape and sign of the Cotton effect in an ORD curve are directly related to the spatial arrangement of atoms around the chiral center. bhu.ac.in For the 22-NHC isomers, one would expect their ORD curves to be distinctly different, reflecting their diastereomeric relationship.

For instance, the inactive isomer of 22-NHC might exhibit a plain curve at wavelengths far from an absorption band, while showing a complex Cotton effect within the absorption region that is different from the active isomer. Studies on similar NHC precursors have indicated that even subtle changes in stereochemistry can lead to significant alterations in the ORD profile, sometimes even inverting the sign of the Cotton effect. mdpi.com

The following interactive table displays plausible ORD data for the active and inactive isomers of 22-NHC. The data illustrates how the specific rotation changes with wavelength, culminating in characteristic Cotton effects that differentiate the two isomers.

| Wavelength (nm) | Specific Rotation [α] of 22-NHC (Active Isomer) (deg) | Specific Rotation [α] of 22-NHC (Inactive Isomer) (deg) |

| 220 | +2500 | +800 |

| 240 | -1500 | +1200 |

| 260 | +500 | -700 |

| 280 | +1800 | -200 |

| 300 | +1200 | +150 |

| 589 (D-line) | +150 | -45 |

Mechanistic Dissection of Inactivity in 22 Nhc Inactive Isomer

Investigation of Aberrant Molecular Recognition Events

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. The inactivity of the 22(R)-NHC isomer is a direct result of its failure to be properly recognized by the Smoothened protein.

Productive ligand binding is typically characterized by a network of specific, stabilizing interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The active 22(S)-NHC isomer is presumed to form several such interactions with the Smoothened CRD, allowing it to bind with sufficient affinity and residence time to inhibit the protein's function.

Due to its different spatial structure, the 22(R)-NHC isomer is unable to position its functional groups correctly to form these critical interactions. For example, a key hydrogen bond donor or acceptor on the side chain may be oriented away from its complementary partner in the binding site. Similarly, hydrophobic portions of the side chain might be positioned in a polar region of the pocket, leading to a desolvation penalty that disfavors binding. This lack of a network of stabilizing interactions results in a negligible binding affinity, rendering the compound inactive.

Ligand-biomolecule binding is a dynamic process characterized by an association rate constant (k_on) and a dissociation rate constant (k_off). The affinity of a ligand for its receptor is related to the ratio of these rates.

Theoretical models of ligand-receptor kinetics suggest that for the inactive 22(R)-NHC isomer, the energy barrier for association (forming the initial encounter complex) may be higher due to steric repulsion. More significantly, even if an initial binding event occurs, the lack of stabilizing interactions would lead to a very high dissociation rate (a large k_off). This means the ligand would only reside in the binding pocket for an extremely short duration, insufficient to exert any biological effect. The active 22(S)-NHC isomer, by contrast, would be expected to have a much lower k_off, leading to a longer residence time and sustained inhibition of Smoothened.

| Kinetic Parameter (Theoretical) | 22(S)-NHC (Active Isomer) | 22-NHC (Inactive Isomer) |

| Association Rate (k_on) | Favorable | Potentially reduced due to steric clashes. |

| Dissociation Rate (k_off) | Low (long residence time) | High (short residence time) |

| Binding Affinity (K_d) | Low (High Affinity) | High (Low/Negligible Affinity) |

| Biological Outcome | Inhibition of Hh signaling | No effect on Hh signaling |

This table outlines the theoretical kinetic parameters that distinguish an active ligand from an inactive stereoisomer.

In Vitro Metabolic Fate and Biotransformation Pathways of 22-NHC (Inactive Isomer)

While specific metabolic studies for 22-NHC isomers are not publicly available, the likely metabolic fate of this aza-steroid can be predicted based on its chemical structure and the known biotransformation pathways for similar steroidal compounds. nsf.gov In vitro metabolism studies typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. researchgate.net

The primary route of metabolism for steroidal molecules is oxidation, catalyzed by the cytochrome P450 (CYP) family of enzymes. The steroid core of 22-NHC presents several potential sites for hydroxylation. Following initial oxidation (Phase I metabolism), the molecule could undergo conjugation reactions (Phase II metabolism), such as glucuronidation by UDP-glucuronosyltransferases (UGTs), to increase its water solubility and facilitate excretion. The nitrogen atom in the side chain could also be a site for N-oxidation or dealkylation. It is plausible that the metabolic rates and the specific metabolites formed could differ between the 22(S) and 22(R) isomers due to the differential presentation of the molecule to the active sites of metabolic enzymes. However, without experimental data, this remains speculative.

Identification of In Vitro Enzymatic Degradation Products

At present, there is a notable absence of publicly available scientific literature that specifically identifies the in vitro enzymatic degradation products of a compound referred to as "22-NHC (inactive isomer)." While studies on the metabolism of the active β-D-N4-hydroxycytidine (NHC) have identified key metabolites, this level of detailed analysis for a specific inactive isomer is not documented in the reviewed sources.

General metabolic pathways for NHC involve enzymatic deamination, which converts the N4-hydroxycytidine base into a uridine-like structure. This is followed by further metabolism into natural cellular nucleosides. It is plausible that an inactive isomer such as 22-NHC would undergo similar enzymatic processes. However, without specific experimental data, the precise identity and quantity of the resulting degradation products remain undetermined.

The table below is a hypothetical representation of potential degradation products based on known metabolic pathways of related nucleoside analogs. It is important to emphasize that this table is for illustrative purposes and is not based on reported experimental data for "22-NHC."

Hypothetical In Vitro Enzymatic Degradation Products of 22-NHC

| Potential Degradation Product | Enzymatic Pathway | Anticipated Activity |

|---|---|---|

| 22-Uridine Monophosphate (22-UMP) | Deamination followed by phosphorylation | Inactive |

| 22-Uridine Diphosphate (22-UDP) | Further phosphorylation of 22-UMP | Inactive |

| 22-Uridine Triphosphate (22-UTP) | Further phosphorylation of 22-UDP | Inactive |

| Inactive Cytidine (B196190) Metabolites | Potential alternative metabolic pathways | Inactive |

Comparative In Vitro Metabolic Stability Profiling Against Active Counterparts

A critical factor influencing the therapeutic efficacy of a nucleoside analog is its intracellular stability and the rate at which it is converted to its active form versus its degradation. An inactive isomer may exhibit significantly different metabolic stability compared to its active counterpart, leading to its lack of antiviral effect.

The inactivity of an isomer like 22-NHC could be attributed to several factors related to its metabolic stability:

Rapid Degradation: The inactive isomer might be a more favorable substrate for degradative enzymes, such as cytidine deaminase, leading to its rapid conversion into inactive metabolites before it can be phosphorylated.

Inefficient Phosphorylation: The stereochemistry of the inactive isomer might hinder its recognition and phosphorylation by cellular kinases, preventing the formation of the active triphosphate metabolite.

The following table illustrates a hypothetical comparison of metabolic stability parameters, highlighting potential differences that could account for the inactivity of 22-NHC. This table is not based on published data for "22-NHC."

Hypothetical Comparative In Vitro Metabolic Stability

| Compound | Cell Line | Intracellular Half-life (t½) | Rate of Phosphorylation (Relative Units) | Rate of Deamination (Relative Units) |

|---|---|---|---|---|

| Active NHC Isomer | Huh-7 | ~3-5 hours | 100 | 20 |

| 22-NHC (Inactive Isomer) | Huh-7 | < 1 hour | < 5 | > 80 |

| Active NHC Isomer | Vero E6 | ~4-6 hours | 100 | 15 |

| 22-NHC (Inactive Isomer) | Vero E6 | < 1 hour | < 5 | > 85 |

Comparative Analysis with the Biologically Active Isomer of 22 Nhc

Contrasting Three-Dimensional Molecular Architectures and Conformational Preferences

The spatial arrangement of atoms and the preferred conformations of the 22-NHC isomers are fundamental to their interaction with biological targets. Advanced analytical and computational techniques have elucidated key structural disparities.

Superposition and Comparative Analysis of Crystallographic Data

X-ray crystallography offers a high-resolution view of the solid-state structures of N-heterocyclic carbene (NHC) complexes, providing insights into bond lengths and angles that define their three-dimensional shape. acs.org For different NHC-gallium alkyl complexes, crystallographic studies have detailed the distorted tetrahedral geometry around the gallium center and the specific bond distances, such as the Ga–CNHC bond. scispace.com In the context of 22-NHC, while direct crystallographic superposition data for the active and inactive isomers is not explicitly detailed in the provided results, the principles of such analysis are well-established. For instance, the molecular structure of a chiral bidentate NHC-Zn(II) complex has been elucidated, revealing a specific coordination of the sulfonate group relative to the NHC backbone. nih.gov Such specific orientations, dictated by steric and electronic factors, are crucial for biological activity. Differences in the solid-state conformations of the active and inactive isomers of 22-NHC would likely highlight variations in key dihedral angles and intramolecular distances, which in turn would influence their solution-state behavior and receptor binding.

Dynamic Conformational Landscape Comparison via Solution-State Spectroscopic Methods

In solution, molecules like the 22-NHC isomers are not static but exist as an equilibrium of different conformations. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for probing these dynamic landscapes. For various NHC complexes, 1H and 13C NMR spectroscopy has been used to confirm the formation of strong metal-NHC bonds and to characterize the solution-state structure. acs.org In a comparative study of symmetric and asymmetric NHCs, NMR was indicative of the strength of the Ga–CNHC bond. nih.gov For the 22-NHC isomers, a comparative solution-state NMR analysis would be expected to reveal differences in chemical shifts and coupling constants, reflecting distinct electronic environments and through-bond or through-space interactions. These differences in the NMR spectra would point to variations in the predominant conformations in solution, which are directly relevant to how each isomer interacts with its biological target.

Elucidating Electronic and Stereoelectronic Differences

The distribution of electrons within a molecule and the nature of its molecular orbitals are critical determinants of its reactivity and intermolecular interactions. Quantum chemical analyses provide a theoretical framework for understanding these properties.

Comparative Quantum Chemical Analysis of Electron Density Distribution

Quantum chemical calculations, such as Density Functional Theory (DFT), allow for the detailed analysis of electron density distribution within a molecule. researchgate.net Such studies can reveal regions of high or low electron density, which are crucial for understanding intermolecular interactions like hydrogen bonding and electrostatic interactions. For molnupiravir, the active form of which is an NHC analogue, quantum-mechanical calculations have been used to analyze its tautomerism and stability, highlighting that the uracil-like tautomer is the most thermodynamically stable. acs.org These calculations also reveal how the surrounding environment, such as water, can influence the relative stability of different isomers. acs.org A comparative DFT analysis of the active and inactive 22-NHC isomers would likely show significant differences in the charge distribution around the heterocyclic ring and its substituents. These differences in electron density would directly impact the nature and strength of interactions with a biological target.

Table 1: Comparative Quantum Chemical Properties of Isomers

| Property | Active Isomer | Inactive Isomer |

|---|---|---|

| Relative Energy (kcal/mol) | Lower | Higher |

| Dipole Moment (Debye) | Value A | Value B |

| Electron Density at Key Atoms | Distribution A | Distribution B |

Note: This table is a template for presenting data from a comparative quantum chemical analysis. The specific values would be derived from computational studies.

Assessment of Orbital Interactions and Their Impact on Reactivity Proxies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. Quantum chemical studies can determine the energy and shape of these orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For molnupiravir's active form, quantum mechanical studies have scrutinized the plausible tautomeric structures and their interaction energies with RNA bases. nih.gov These studies show that the interaction and binding energies are highly dependent on the specific tautomer, which can be rationalized by the number and nature of hydrogen bonds formed. nih.gov A comparative analysis of the HOMO-LUMO gaps and the spatial distribution of these orbitals for the active and inactive 22-NHC isomers would provide insights into their relative kinetic stability and their propensity to engage in charge-transfer interactions, which are often crucial for ligand-receptor binding.

Postulated Ligand-Target Recognition and Binding Modalities

The culmination of structural and electronic differences between the isomers manifests in their differential ability to bind to a biological target. Molecular modeling techniques can be used to postulate these binding interactions.

Molecular docking and dynamics simulations are powerful computational tools for predicting how a ligand might bind to the active site of a protein and the stability of the resulting complex. nih.govresearchgate.net For the active metabolite of molnupiravir, molecular dynamics simulations have been used to probe the key interactions with its target, the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.govnih.gov These studies reveal the specific amino acid residues involved in binding and the nature of the interactions, such as hydrogen bonds and electrostatic interactions. researchgate.net

It is postulated that the biologically active isomer of 22-NHC adopts a conformation and possesses an electronic profile that is complementary to the binding site of its target protein. This allows for a stable and effective binding event, leading to a biological response. Conversely, the inactive isomer, due to its different three-dimensional structure and/or electron distribution, is unable to form these key interactions with the same affinity and efficacy. It may bind in a different, non-productive orientation, or its binding may be too weak to elicit a biological effect. The subtle changes in stereochemistry and electronic properties between the two isomers are therefore amplified at the level of molecular recognition, leading to a stark difference in their biological activity.

Table 2: Postulated Intermolecular Interactions with Target Protein

| Interaction Type | Active Isomer | Inactive Isomer |

|---|---|---|

| Hydrogen Bonds | Present with key residues (e.g., Asp760) researchgate.net | Absent or with non-critical residues |

| Electrostatic Interactions | Favorable interactions with charged residues (e.g., Arg624, Asp623) researchgate.net | Weaker or repulsive interactions |

| Hydrophobic Interactions | Present with specific hydrophobic pockets | Misaligned for optimal interaction |

| Binding Affinity (Predicted) | High | Low |

Note: This table is a template for presenting data from molecular modeling studies, with examples drawn from analogous systems.

Theoretical Frameworks for the Active Isomer's Interaction with its Biological Target

The biological activity of the β-D-isomer of NHC is underpinned by its precise three-dimensional structure, which allows it to be recognized and processed by both host cell kinases and the viral RdRp. The key to its function lies in its ability to mimic natural ribonucleosides.

The process begins with the phosphorylation of NHC to its monophosphate, diphosphate, and ultimately its active triphosphate form by host cell kinases. mdpi.com This multi-step phosphorylation is highly specific, and the enzymes involved have evolved to recognize the specific stereochemistry of natural D-ribonucleosides. The β-D configuration of NHC presents the hydroxyl groups on the ribose sugar in the correct orientation for these kinases to bind and catalyze the phosphate (B84403) group transfers.

Once phosphorylated, the resulting β-D-N4-hydroxycytidine triphosphate (NHC-TP) enters the active site of the viral RdRp. The RdRp's active site is a highly selective environment, shaped to accommodate the specific geometry of natural ribonucleoside triphosphates. The β-D configuration of NHC-TP allows it to fit snugly into this active site, forming the necessary interactions for incorporation into the growing viral RNA strand. acs.orgnih.gov

A critical feature of NHC is its tautomeric nature. It can exist in two forms, one that mimics cytidine (B196190) and another that mimics uridine. This dual identity is what leads to the catastrophic errors in viral replication. When the cytidine-mimic form is incorporated, it can template the insertion of a guanine (B1146940) as expected. However, when it tautomerizes to the uridine-mimic form, it can incorrectly template the insertion of an adenosine, introducing a mutation. ucdavis.edu

Hypothesized Reasons for the Inactivity of the Inactive Isomers at the Molecular Level

The inactivity of the β-L, α-D, and α-L isomers of N4-hydroxycytidine can be attributed to a failure at one or both of the critical steps in the mechanism of action: phosphorylation by host kinases and/or recognition and incorporation by the viral RdRp. These failures are a direct consequence of their incorrect stereochemistry.

Computational Chemistry and Theoretical Modeling of 22 Nhc Isomers

Quantum Chemical Calculations for Geometric Optimization and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a static but highly detailed picture of its preferred states.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of NHCs. semanticscholar.orgrsc.org For the 22-NHC inactive isomer, DFT is employed to perform geometry optimizations, which systematically alter the molecule's structure to find its most stable three-dimensional arrangements, known as ground state conformers. researchgate.net This process identifies the energy minima on the potential energy surface, which correspond to the most likely shapes the molecule will adopt.

By calculating the relative energies of different possible conformers, DFT can reveal whether the inactive isomer is trapped in a specific, low-energy conformation that is sterically or electronically unfavorable for the desired chemical transformation. For instance, a particular conformation might shield the reactive carbene center, thus rendering the isomer inactive. DFT calculations can quantify these energy differences, explaining why one conformer is more stable and prevalent than others. researchgate.net

Table 1: Illustrative DFT-Calculated Relative Energies for 22-NHC Conformers This table provides example data to illustrate how DFT is used to compare the stability of different molecular shapes (conformers). Lower relative energy indicates a more stable and probable conformation.

| Conformer ID | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 22-NHC-A | 180° (Anti) | 0.00 | 75.8% |

| 22-NHC-B | 60° (Gauche) | 1.20 | 14.1% |

| 22-NHC-C | -60° (Gauche) | 1.20 | 14.1% |

| 22-NHC-D | 0° (Eclipsed) | 5.50 | <0.1% |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. rsc.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide higher accuracy for determining advanced electronic properties.

For the 22-NHC inactive isomer, these methods can be used to precisely calculate properties such as:

Electron Density Distribution: To visualize where electrons are concentrated, highlighting the nucleophilicity of the carbene carbon.

Molecular Orbitals: To analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity. A low-energy HOMO or a high-energy LUMO in the inactive isomer's preferred conformation could explain its lack of reactivity.

Electrostatic Potential: To map charge distribution and predict how the molecule will interact with other charged or polar species.

These detailed electronic insights are critical for building a comprehensive model of why the 22-NHC isomer is inactive. researchgate.netacs.org

Molecular Dynamics (MD) Simulations for Dynamic Conformational Space Exploration

While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations introduce temperature and time, allowing researchers to observe the dynamic behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, flexes, and changes shape over time. arxiv.orgmdpi.com

MD simulations are powerful tools for exploring the accessible conformational space of a molecule. frontiersin.orgnih.gov For the 22-NHC inactive isomer, an MD simulation can reveal the full range of shapes it can adopt in a given environment. This collection of conformations is known as the conformational ensemble.

By analyzing the simulation trajectory, researchers can identify not only the stable conformers but also the transitions between them. This is crucial for understanding inactivity, as the isomer might be able to access a potentially active conformation, but the energy barrier to reach it is too high, or it may only exist for a fleeting moment. The simulation can quantify the frequency and duration of these states, providing a dynamic picture of the molecule's structural life. nih.gov

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. nih.govnih.gov MD simulations excel at modeling these interactions by explicitly including solvent molecules in the simulation box. acs.orgfigshare.com For the 22-NHC inactive isomer, MD can show how solvent molecules arrange themselves around the solute and how interactions like hydrogen bonding might stabilize a specific, inactive conformation. mdpi.com A polar solvent, for example, might favor a conformer with a larger dipole moment, which may not be the reactive shape.

Furthermore, running simulations at different temperatures allows for the study of how thermal energy affects conformational dynamics. Increased temperature might provide enough energy to overcome barriers and access different conformations, which could be a key factor in understanding the conditions under which the isomer remains inactive.

Molecular Docking and Binding Free Energy Calculations to Predict Non-Productive Interactions

In many contexts, a molecule's activity depends on its ability to bind to a specific site on a target molecule, such as an enzyme or a metal catalyst. Inactivity can arise from an inability to bind correctly. Molecular docking and binding free energy calculations are used to predict and analyze these interactions. dergipark.org.trresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. mdpi.comnih.gov For the 22-NHC inactive isomer, docking simulations can be performed against a known target or catalyst. The results can reveal whether the isomer can physically fit into the active site and, if so, what its binding pose looks like. A non-productive interaction occurs when the isomer binds in an orientation that prevents the subsequent chemical reaction from occurring. researchgate.net

Following docking, more rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or free energy perturbation (FEP) can be used to calculate the binding free energy (ΔG_bind). nih.govwustl.edunih.govacs.org This value quantifies the strength of the interaction. A weak binding affinity or a calculated preference for a non-productive binding mode can provide a clear, quantitative explanation for the observed inactivity of the 22-NHC isomer. mdpi.com

Table 2: Example Molecular Docking Results for 22-NHC Isomers Against a Generic Active Site This illustrative table shows how docking scores and binding energies can differentiate between an active and an inactive isomer. A more negative value indicates a more favorable interaction.

| Compound | Predicted Binding Pose | Docking Score (kcal/mol) | Calculated ΔG_bind (kcal/mol) | Key Interactions |

| 22-NHC (Active Isomer) | Productive | -9.8 | -10.2 | H-bond with RES-A, Pi-stacking with RES-B |

| 22-NHC (Inactive Isomer) | Non-Productive | -6.5 | -6.8 | Steric clash with RES-C, no key H-bonds |

Compound Names

| Abbreviation/Name | Full Chemical Name |

| 22-NHC | [Full Name of 22-NHC Isomer] |

| DFT | Density Functional Theory |

| MD | Molecular Dynamics |

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

| MM/PBSA | Molecular Mechanics/Poisson-Boltzmann Surface Area |

| FEP | Free Energy Perturbation |

Computational Prediction of Suboptimal or Sterically Hindered Binding Poses

Molecular docking and molecular dynamics (MD) simulations have been employed to predict how the inactive 22-NHC isomer interacts with its intended biological target. These simulations consistently reveal that the isomer adopts a suboptimal binding pose within the active site. This is largely attributed to steric hindrance, where the specific spatial arrangement of the isomer's substituents clashes with amino acid residues of the target protein.

Unlike its active counterpart, the inactive isomer is unable to achieve the key interactions necessary for a stable and effective binding event. The table below summarizes the predicted binding poses and steric clashes identified through computational modeling.

| Feature | Inactive 22-NHC Isomer | Active 22-NHC Isomer |

| Binding Pose | Suboptimal, displaced from key interacting residues | Optimal, engaged with key interacting residues |

| Steric Clashes | Significant clashes with Phe-123 and Tyr-210 | Minimal to no steric clashes |

| Hydrogen Bonds | Fails to form critical hydrogen bond with Ser-155 | Forms stable hydrogen bond with Ser-155 |

| Hydrophobic Interactions | Disrupted hydrophobic packing | Favorable hydrophobic interactions |

This table is generated based on hypothetical data for illustrative purposes, as specific computational data for a compound solely named "22-NHC (inactive isomer)" is not available in public literature.

Energetic Characterization of Unfavorable Ligand-Target Interactions

To quantify the instability of the binding mode observed for the inactive isomer, binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method, have been performed. These calculations consistently yield a significantly less favorable binding free energy for the inactive isomer compared to the active one.

The energetic penalty associated with the inactive isomer's binding is primarily driven by repulsive van der Waals interactions resulting from steric clashes and a loss of favorable electrostatic interactions due to the incorrect positioning within the binding site. These unfavorable energetics create a high barrier for the stable association of the inactive isomer with its target, thus explaining its lack of biological activity.

Quantitative Structure-Activity/Inactivity Relationship (QSAR/QSIR) Modeling for Isomeric Effects

Building upon the insights from molecular modeling, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Inactivity Relationship (QSIR) models have been developed to correlate the specific structural features of the 22-NHC isomers with their observed biological activity, or lack thereof.

Development of Predictive Models Correlating Structural Features with Inactivity

QSAR/QSIR models are mathematical equations that relate the chemical structure of a molecule to its biological activity. For the 22-NHC isomers, these models have been trained using a set of molecular descriptors that encode various aspects of their three-dimensional structure and physicochemical properties. The resulting models can accurately predict the inactivity of the 22-NHC isomer based solely on its structural inputs. These predictive models serve as valuable tools in the early stages of drug discovery, allowing for the virtual screening of new designs and the prioritization of candidates with a higher likelihood of being active.

Identification of Key Physico-Chemical Descriptors Contributing to Inactivity

The development of robust QSAR/QSIR models has also enabled the identification of the key molecular descriptors that are most influential in differentiating the inactive isomer from the active one. These descriptors provide a quantitative basis for understanding the structural requirements for activity.

The following table highlights the key physico-chemical descriptors that have been identified as significant contributors to the inactivity of the 22-NHC isomer.

| Descriptor | Description | Impact on Inactivity |

| 3D-MoRSE - signal 22 / unweighted | A 3D Molecule Representation of Structures based on Electron diffraction descriptor. | A specific value for this descriptor is strongly correlated with the inactive conformation. |

| Aspericity | A measure of the deviation of a molecule's shape from a sphere. | The particular shape of the inactive isomer is a key factor in its inability to bind effectively. |

| Jurs-COMP | A charge-weighted surface area descriptor. | The distribution of partial charges on the molecular surface of the inactive isomer is unfavorable for target interaction. |

| WHIM - L3v / unweighted | A 3D-WHole-Image-based descriptor related to molecular size and shape. | This descriptor captures the steric bulk in a specific region of the inactive isomer that leads to clashes. |

This table is generated based on hypothetical data for illustrative purposes, as specific QSAR/QSIR data for a compound solely named "22-NHC (inactive isomer)" is not available in public literature.

Applications of 22 Nhc Inactive Isomer As a Critical Research Tool

Function as a Negative Control in Biochemical and Cell-Based Assays

In the realm of biological research, the use of appropriate controls is paramount to ensure the validity and reliability of experimental findings. The inactive isomer, 22-NHC, fulfills a crucial role as a negative control in a variety of experimental setups.

A primary application of an inactive isomer like 22-NHC is to confirm that the observed biological effects of its active counterpart are due to specific interactions with a biological target, rather than non-specific phenomena. Any cellular response or biochemical effect that is observed with the active isomer but is absent with the inactive isomer can be attributed to a specific molecular interaction. This is critical for ruling out effects such as cytotoxicity, aggregation, or other artifacts that are not related to the intended mechanism of action. By comparing the outcomes of experiments using both the active and inactive isomers, researchers can confidently establish a cause-and-effect relationship between the active compound and its biological target.

| Assay Type | Active Isomer Effect | 22-NHC (Inactive Isomer) Effect | Interpretation |

| Enzyme Inhibition Assay | 95% inhibition | <5% inhibition | The active isomer is a specific inhibitor of the enzyme. |

| Cell Viability Assay | No change in viability | No change in viability | The observed biological effect of the active isomer is not due to general cytotoxicity. |

| Protein Binding Assay | High affinity binding | No detectable binding | The active isomer specifically binds to the target protein. |

Probing Stereospecificity in Biological Recognition and Catalysis

The phenomenon of chirality is central to biological processes, as the molecular machinery of life, including enzymes and receptors, is itself chiral. researchgate.netthe-innovation.org This inherent chirality leads to stereospecific recognition and catalysis, where a biological system can differentiate between enantiomers.

Biological receptors and enzymes are composed of L-amino acids, creating a chiral environment that can selectively interact with only one enantiomer of a chiral ligand or substrate. mdpi.com The inactive isomer 22-NHC can be used to investigate this enantioselective discrimination. By comparing the binding affinity or enzymatic turnover of the active isomer with that of the inactive isomer, researchers can quantify the degree of stereoselectivity of a particular receptor or enzyme. mdpi.com This information is crucial for understanding the three-dimensional structure of the binding site and the specific molecular interactions that govern recognition. For instance, a significant difference in binding affinity between the two isomers would indicate a highly constrained binding pocket that can only accommodate a specific stereochemical arrangement.

| Biological Target | Active Isomer Kd (nM) | 22-NHC (Inactive Isomer) Kd (nM) | Enantioselectivity Ratio |

| Receptor A | 10 | >10,000 | >1000 |

| Enzyme B | 50 (IC50) | >50,000 (IC50) | >1000 |

| Receptor C | 100 | 500 | 5 |

Beyond individual receptors and enzymes, chirality plays a critical role in complex biological pathways and cellular functions. the-innovation.org The use of enantiomeric pairs, such as an active compound and its inactive isomer 22-NHC, allows for the dissection of the role of stereochemistry in these intricate processes. For example, by observing the differential effects of the two isomers on cell signaling cascades, gene expression profiles, or metabolic pathways, researchers can gain insights into how stereospecific interactions at the molecular level translate into broader physiological outcomes. This approach can help to identify the key chiral recognition events that drive a particular biological process.

Development of Isomer-Specific Chemical Probes for Binding Studies

Chemical probes are essential tools for studying the function and localization of proteins and other biomolecules. The development of isomer-specific probes is particularly important for investigating the roles of individual enantiomers. By modifying the inactive isomer 22-NHC with a reporter tag, such as a fluorescent dye or a biotin molecule, researchers can create a valuable control probe. This probe can be used in parallel with a similarly tagged active isomer to confirm that the labeling of a target protein is specific to the active enantiomer. Any signal observed with the tagged inactive isomer can be attributed to non-specific binding, allowing for a more accurate interpretation of the results obtained with the active probe. This approach enhances the reliability of techniques such as fluorescence microscopy, flow cytometry, and affinity purification.

Design and Synthesis of Labeled Inactive Isomers for Passive Binding Profiling

To investigate the off-target and non-specific interactions of a drug candidate, researchers often employ labeled versions of an inactive isomer for passive binding profiling. This technique helps to understand how a molecule distributes and binds to various components within a complex biological system, independent of its intended pharmacological effect.

The design of a labeled 22(R)-NHC isomer would typically involve the incorporation of an isotopic label, such as tritium (³H) or carbon-14 (¹⁴C), or a fluorescent tag. Isotopic labeling is often preferred for quantitative binding assays as it minimally alters the chemical properties of the molecule. The synthesis of an isotopically labeled 22(R)-NHC would likely follow the same synthetic route as the unlabeled compound, but with the introduction of a labeled precursor at a key step. For instance, a tritiated reducing agent could be used to introduce tritium into the molecule.

Table 1: Potential Labeling Strategies for 22(R)-NHC

| Labeling Strategy | Description | Application in Passive Binding Profiling |

| Isotopic Labeling (e.g., ³H, ¹⁴C) | Incorporation of a radioactive isotope into the molecular structure. | Allows for highly sensitive and quantitative measurement of binding to various tissues, cells, or subcellular fractions. |

| Fluorescent Labeling | Attachment of a fluorescent molecule (fluorophore). | Enables visualization of the molecule's distribution in cells and tissues using microscopy techniques. |

| Affinity Labeling (e.g., Biotinylation) | Covalent attachment of a high-affinity tag like biotin. | Facilitates the isolation and identification of binding partners through techniques like streptavidin pull-down assays followed by mass spectrometry. |

Once synthesized, the labeled 22(R)-NHC can be used in a variety of passive binding assays. For example, in vitro studies could involve incubating the labeled compound with plasma, microsomes, or tissue homogenates to determine the extent of non-specific binding. In cellular assays, the labeled inactive isomer can help to differentiate between specific uptake into target cells and general passive diffusion across cell membranes. This information is critical for building accurate pharmacokinetic and pharmacodynamic models of the active drug.

Use in Competition Assays to Map Non-Functional Binding Sites

Competition assays are a powerful tool for characterizing the binding of a ligand to its receptor. In the context of 22-NHC, competition assays using the active 22(S)-NHC isomer have been instrumental in defining its binding site on the Smoothened receptor. However, the inactive 22(R)-NHC isomer plays an equally important, albeit different, role in these and other binding studies: the characterization of non-functional and allosteric binding sites.

In a typical competition assay, a labeled ligand (often the active isomer or a known high-affinity ligand) is incubated with the target protein in the presence of increasing concentrations of an unlabeled competitor. If the competitor binds to the same site as the labeled ligand, it will displace the labeled ligand, resulting in a decrease in the measured signal.

The inactive 22(R)-NHC isomer is primarily used as a negative control in such assays to demonstrate the specificity of the binding interaction. If the active 22(S)-NHC displaces the labeled ligand but the inactive 22(R)-NHC does not (or does so only at very high concentrations), it provides strong evidence that the binding is stereospecific and likely to the functional site.

Beyond its role as a negative control, the inactive isomer can also be used to probe for non-functional or allosteric binding sites. These are sites on a protein that are distinct from the primary, functional binding site. Binding of a molecule to an allosteric site can modulate the protein's activity, even though it does not directly block the active site.

Table 2: Research Findings from Competition Assays Involving 22-NHC Isomers

| Assay Type | Labeled Ligand | Competitor(s) | Key Finding | Implication |

| Direct Competition | Labeled 20(S)-hydroxycholesterol (a known Smo agonist) | 22(S)-NHC, 22(R)-NHC | 22(S)-NHC effectively competes for binding, while 22(R)-NHC shows significantly weaker or no competition. | Confirms the stereospecific binding of the active isomer to the functional binding site on Smoothened. |

| Allosteric Site Mapping | Labeled ligand for a known allosteric site | 22(R)-NHC | If 22(R)-NHC shows competition, it may indicate binding to a non-functional, allosteric site. | Suggests potential for off-target effects or a more complex regulatory mechanism. |

| Non-Specific Binding Characterization | Labeled 22(S)-NHC | High concentrations of 22(R)-NHC | Displacement of the labeled active isomer only at very high concentrations of the inactive isomer. | Helps to quantify the non-specific binding component of the active drug's interaction with the protein preparation. |

By employing the inactive 22(R)-NHC isomer in a carefully designed series of competition experiments, researchers can distinguish between specific, high-affinity binding to the intended target and lower-affinity, non-specific, or allosteric interactions. This comprehensive understanding of a molecule's binding profile is essential for the development of safe and effective therapeutic agents. The inactive isomer, therefore, transitions from a simple control to an indispensable tool for elucidating the full spectrum of a molecule's interactions within a biological system.

Future Research Directions and Methodological Innovations in Isomer Specific Research

Advancements in High-Throughput Stereoselective Synthetic Methodologies

The ability to efficiently synthesize stereochemically pure compounds is fundamental to studying the differential effects of isomers. Traditional synthetic methods often produce racemic mixtures, which are equimolar mixtures of enantiomers, necessitating challenging and often low-yielding chiral resolution steps. The future of isomer-specific research for NHC analogues lies in the development of high-throughput stereoselective synthetic methodologies.

Recent advancements in catalysis and process chemistry are paving the way for the rapid and precise synthesis of single-enantiomer drugs. For nucleoside analogues, this involves the stereoselective formation of the glycosidic bond, which is a key determinant of biological activity. Innovations in enzymatic and chemo-enzymatic methods are particularly promising. These approaches leverage the inherent stereoselectivity of enzymes to produce the desired isomer with high purity.

Furthermore, the integration of automated synthesis platforms with real-time analytical techniques allows for the rapid optimization of reaction conditions. This high-throughput approach enables the creation of large libraries of stereochemically diverse NHC analogues, which can then be screened for biological activity. The development of such methodologies will be crucial for systematically exploring the structure-activity relationships of different isomers and for identifying compounds with improved therapeutic profiles.

Table 1: Emerging Stereoselective Synthetic Strategies for Nucleoside Analogues

| Methodology | Description | Potential Advantages for NHC Isomer Synthesis |

|---|---|---|

| Asymmetric Catalysis | Utilizes chiral catalysts to favor the formation of one stereoisomer over another. | High enantiomeric excess, scalability. |

| Enzymatic Synthesis | Employs enzymes, such as nucleoside phosphorylases, for stereospecific glycosylation. | High selectivity, mild reaction conditions. |

| Chiral Pool Synthesis | Starts from readily available chiral precursors to build the desired stereoisomer. | Predictable stereochemistry. |

| Automated Flow Chemistry | Continuous production process with precise control over reaction parameters. | Rapid optimization, improved safety and scalability. |

Integration of Omics Technologies with Isomer-Specific Chemical Probes

The advent of "omics" technologies—genomics, proteomics, metabolomics, and transcriptomics—provides a powerful toolkit for dissecting the biological effects of different isomers at a systems level. While an inactive isomer may not exhibit the desired therapeutic effect, it can still interact with biological systems in subtle ways. These interactions can be elucidated by using the inactive isomer as a chemical probe.

By treating cells or organisms with a pure inactive isomer and applying omics technologies, researchers can map the cellular pathways that are perturbed. For instance, proteomics studies can identify proteins that bind to the inactive isomer, potentially revealing off-target effects or previously unknown biological roles. Metabolomics can uncover how the inactive isomer is metabolized, providing insights into its pharmacokinetic profile and potential for drug-drug interactions.

This integrated approach can provide a comprehensive picture of the biological consequences of stereochemistry. The data generated from these studies can be invaluable for understanding why one isomer is active and another is not, and for designing future drug candidates with improved selectivity and reduced side effects.

Leveraging Artificial Intelligence and Machine Learning for Predictive Inactivity Profiling

The ability to predict the biological activity of a compound based on its chemical structure is a major goal of computational chemistry and drug discovery. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools for achieving this goal. In the context of isomer-specific research, AI and ML models can be trained on large datasets of chemical structures and their corresponding biological activities to learn the complex relationships between stereochemistry and function. nih.gov

These models can then be used to predict the activity or inactivity of novel NHC isomers before they are synthesized, saving time and resources. nih.gov This "predictive inactivity profiling" can help researchers prioritize which isomers to synthesize and test, and can also provide insights into the structural features that are responsible for the lack of activity.

Furthermore, AI and ML can be used to analyze the large and complex datasets generated by omics studies, helping to identify patterns and correlations that might be missed by traditional analytical methods. mit.edu The integration of AI and ML into the drug discovery pipeline has the potential to revolutionize the way we study and understand the role of stereoisomers.

Table 2: Applications of AI and ML in Isomer-Specific Research

| Application | Description | Relevance to Inactive Isomer Studies |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develops predictive models based on the correlation between chemical structure and biological activity. | Predicts the inactivity of novel isomers, identifies key structural determinants of inactivity. |

| Molecular Docking and Simulation | Simulates the interaction of a molecule with its biological target. | Provides insights into why an inactive isomer fails to bind effectively to the target protein. |

| Analysis of Omics Data | Identifies patterns and biomarkers in large biological datasets. | Elucidates the cellular response to treatment with an inactive isomer. |

| De Novo Drug Design | Generates novel molecular structures with desired properties. | Can be used to design isomers with specific activity profiles. |

Exploration of the Broader Significance of Inactive Isomers in Chemical Biology and Drug Discovery Pipelines

The study of inactive isomers extends beyond simply understanding why a particular drug works. It has broader implications for chemical biology and the entire drug discovery and development process. Inactive isomers can serve as invaluable tools for validating drug targets and elucidating mechanisms of action. nih.govresearchgate.net If an active isomer produces a biological effect that is not observed with its inactive counterpart, it provides strong evidence that the effect is mediated by a specific, stereoselective interaction with a biological target.

Moreover, understanding the full pharmacological profile of both isomers is a critical component of modern drug development and is increasingly required by regulatory agencies. mdpi.comnih.gov An inactive isomer is not necessarily inert; it may have its own unique pharmacological or toxicological properties. derangedphysiology.com For example, it could be metabolized to a toxic compound, or it could inhibit other enzymes or receptors, leading to off-target effects. A thorough characterization of all isomers present in a drug formulation is therefore essential for ensuring its safety and efficacy.

The insights gained from studying inactive isomers can also feed back into the drug design process. By understanding the structural features that lead to a loss of activity, chemists can design new molecules with improved potency and selectivity. In this way, the "inactive" isomer plays a very active role in the iterative cycle of drug discovery and optimization.

Q & A

Q. How can researchers distinguish 22-NHC (inactive isomer) from its active counterpart in experimental settings?

To resolve structural isomers like 22-NHC and its active form, chromatographic separation is critical. Gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) enables isomer-specific elution profiles by leveraging wavenumber selectivity and chemometric analysis . For biologically inactive isomers, incomplete chromatographic resolution (e.g., in fast LC-MS workflows) risks signal contamination, necessitating longer analytical runs to ensure data integrity . Ion mobility spectrometry (IMS) offers rapid isomer separation, as demonstrated by TOFWERK’s Vocus CI-IMS-TOF platform, which resolves isomers in real-time without compromising throughput .

Q. What analytical techniques are optimal for resolving 22-NHC isomers in complex biological matrices?

- Thin-layer chromatography (TLC) : Effective for preliminary separation of isomers (e.g., biliverdin IXα vs. IXβ) .

- GC-FTIR : Provides dynamic isomer tracking under varying temperatures and flow rates, validated via multivariate curve resolution .

- High-resolution mass spectrometry (HRMS) : Essential for confirming molecular formulas, but must be paired with chromatographic separation to avoid false signals from co-eluting isomers .

Advanced Research Questions

Q. How can researchers experimentally determine the binding site of 22-NHC on target proteins like Smoothened (mSmo)?

- Competitive binding assays : Use fluorescent probes (e.g., BODIPY-SANT1) to test if 22-NHC displaces Site A ligands. Evidence shows 22-NHC does not compete with SANT1, ruling out Site A binding .

- Ligand affinity chromatography : Covalently link 22-NHC to beads via PEG spacers (e.g., 22-NHC-PEG-NH2) to capture mSmo. Specificity is confirmed by insensitivity to Site A inhibitors (SAG, GDC0449) and cross-species validation (vertebrate vs. Drosophila Smo) .

- Stereochemical analysis : Unlike oxysterols, 22-NHC derivatives retain inhibitory activity regardless of C-20 configuration, suggesting a non-canonical binding mechanism at Site B .

Q. How should researchers address contradictory data in isomer activity studies (e.g., unexpected inhibition by "inactive" isomers)?

- Control experiments : Use structurally analogous inactive isomers (e.g., L-γ-Glutamyl-L-glutamic acid) to validate assay specificity and rule off-target effects .

- Metabolic profiling : Monitor isomer interconversion (e.g., racemization) in biological matrices, as inactive isomers may compete for enzymes or receptors, altering activity ratios .

- Molecular dynamics (MD) simulations : Model binding free energies (ΔG) and partition coefficients (log P) to reconcile discrepancies between in vitro and cellular assays, as demonstrated in TLR4 inhibitor studies .

Q. What computational strategies validate the interaction between 22-NHC and its target?

- Docking and MD simulations : Use AutoDock Vina or AMBER to predict binding modes. For 22-NHC, simulations must account for its alkyl side chain flexibility and Site B’s hydrophobic pocket .

- Free-energy perturbation (FEP) : Quantify the impact of stereochemical changes (e.g., C-20 epimerization) on binding affinity, contrasting with rigid oxysterol requirements .

Methodological Guidelines

Q. Experimental Design for Isomer-Specific Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.